![molecular formula C14H19ClN2O2 B1373590 2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride CAS No. 1334145-92-4](/img/structure/B1373590.png)
2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
Overview
Description
The compound “2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride” is a small molecule with a tetrahydroisoquinoline ring system. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, pyrrolidine derivatives have been synthesized through various reactions, including palladium-catalyzed alkene carboamination and carboalkoxylation .Scientific Research Applications
Dehydrogenation of Isoquinoline Derivatives
Research by Mahboobi et al. (1994) explored the dehydrogenation of isoquinoline derivatives, including those with pyrrolidin-2-yl groups. These derivatives, like 2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride, undergo a loss of the pyrrolidine substituent during dehydrogenation. This process is significant for understanding the chemical behavior of these compounds in various applications (Mahboobi et al., 1994).
Synthesis Improvement
Feng Ta (2013) developed a novel process for synthesizing 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an important intermediate related to our compound of interest. This improvement, utilizing P2O5/POCl3 as a dehydrating agent, signifies advancements in the synthesis of similar compounds (Feng Ta, 2013).
Redox-Annulation Reactions
Kang et al. (2015) studied cyclic amines, including pyrrolidine and 1,2,3,4-tetrahydroisoquinoline, in redox-annulations with α,β-unsaturated carbonyl compounds. Such reactions lead to ring-fused pyrrolines, demonstrating the reactivity and potential utility of these compounds in synthetic chemistry (Kang et al., 2015).
Coordination Compounds
Jansa et al. (2007) described the synthesis of coordination compounds based on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. These compounds, related to our compound of interest, were tested in enantioselective catalysis, highlighting the potential use of such structures in catalytic applications (Jansa et al., 2007).
Organocatalytic Three-Component Reaction
An interesting approach was presented by Zhu and Seidel (2016), where pyrrolidine and 1,2,3,4-tetrahydroisoquinoline underwent a redox-neutral α-amidation with concurrent N-alkylation. This reaction, promoted by acetic acid, represents a novel variant of the Ugi reaction, indicating the versatility of such compounds in organic synthesis (Zhu & Seidel, 2016).
Future Directions
properties
IUPAC Name |
(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-12-4-3-10-5-7-16(9-11(10)8-12)14(18)13-2-1-6-15-13;/h3-4,8,13,15,17H,1-2,5-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEVFELYDDGNPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC3=C(C2)C=C(C=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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